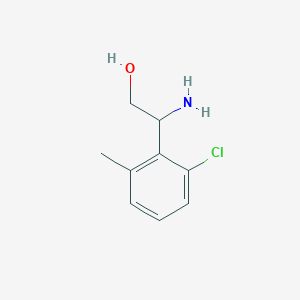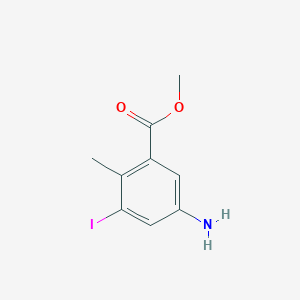aminehydrochloride](/img/structure/B13549002.png)
[(2R)-2-azidopropyl](methyl)aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-azidopropylaminehydrochloride is a chemical compound with the molecular formula C4H11ClN4. This compound is characterized by the presence of an azido group (-N3) attached to a propyl chain, which is further connected to a methylamine group. The hydrochloride salt form enhances its solubility in water, making it easier to handle in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-azidopropylaminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (2R)-2-azidopropanol.
Azidation: The hydroxyl group in (2R)-2-azidopropanol is converted to an azido group using sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF).
Amination: The azido compound is then reacted with methylamine to form (2R)-2-azidopropylamine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid (HCl) to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of (2R)-2-azidopropylaminehydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to handle the reagents and solvents.
Purification: Employing techniques like crystallization and filtration to purify the final product.
Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-azidopropylaminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for azidation reactions.
Hydrogen Gas (H2): Used in reduction reactions with catalysts like palladium on carbon (Pd/C).
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
Amines: Reduction of the azido group forms primary amines.
Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(2R)-2-azidopropylaminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with azido groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R)-2-azidopropylaminehydrochloride involves:
Molecular Targets: The azido group can interact with various biomolecules, leading to the formation of covalent bonds.
Pathways Involved: The compound can participate in click chemistry reactions, which are widely used in bioconjugation and material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-azidopropylaminehydrochloride: Similar structure but with an ethyl group instead of a methyl group.
(2R)-2-azidopropylaminehydrochloride: Similar structure but with a propyl group instead of a methyl group.
(2R)-2-azidopropylaminehydrochloride: Similar structure but with a butyl group instead of a methyl group.
Uniqueness
(2R)-2-azidopropylaminehydrochloride is unique due to its specific combination of an azido group and a methylamine group, which imparts distinct reactivity and solubility properties. This makes it particularly useful in applications requiring precise chemical modifications and high solubility.
Eigenschaften
Molekularformel |
C4H11ClN4 |
|---|---|
Molekulargewicht |
150.61 g/mol |
IUPAC-Name |
(2R)-2-azido-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H10N4.ClH/c1-4(3-6-2)7-8-5;/h4,6H,3H2,1-2H3;1H/t4-;/m1./s1 |
InChI-Schlüssel |
FCPDHGMJQCRHRW-PGMHMLKASA-N |
Isomerische SMILES |
C[C@H](CNC)N=[N+]=[N-].Cl |
Kanonische SMILES |
CC(CNC)N=[N+]=[N-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



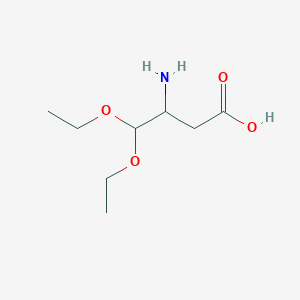
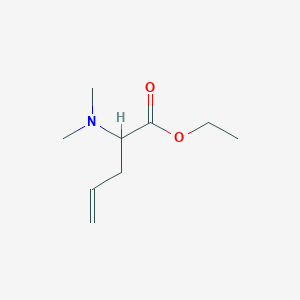
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B13548949.png)
![tert-Butyl 5-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13548957.png)

![6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylicacidhydrochloride](/img/structure/B13548972.png)

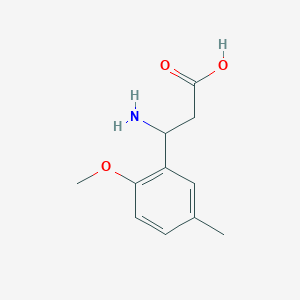
![2-(Chloromethyl)-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B13548995.png)

